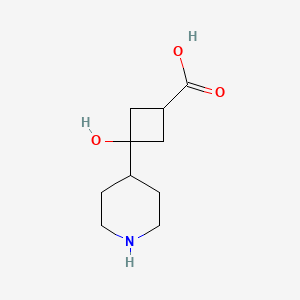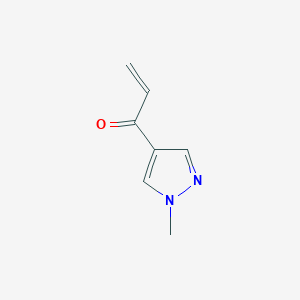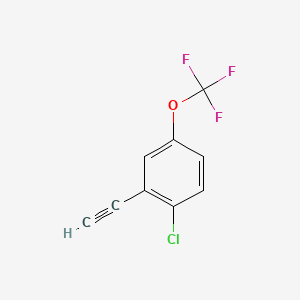
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under mild conditions . Another approach is the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents such as halogens or hydrogen halides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of alkenes or alkynes.
Scientific Research Applications
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the ethynyl group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Properties
CAS No. |
2866308-29-2 |
|---|---|
Molecular Formula |
C9H4ClF3O |
Molecular Weight |
220.57 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4ClF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |
InChI Key |
KWULMZXFHNZMPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


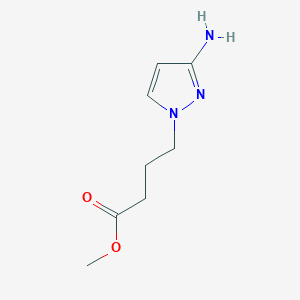
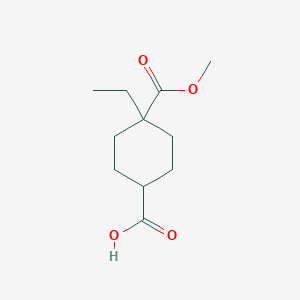
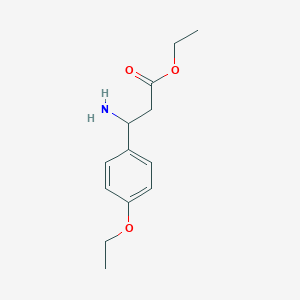

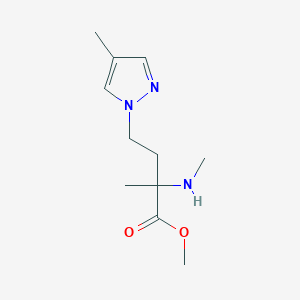
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
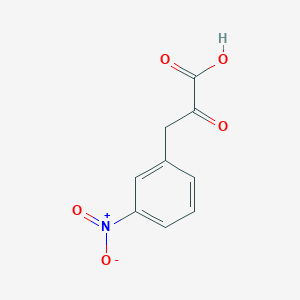
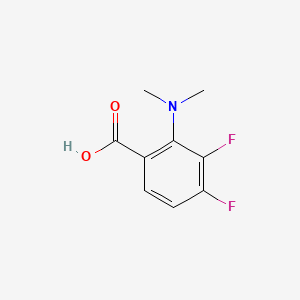
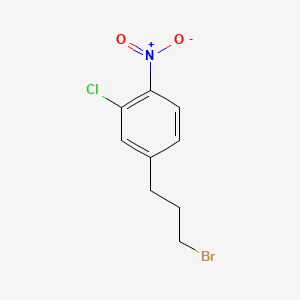

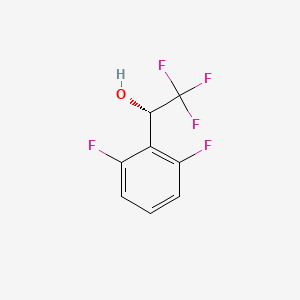
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
